molecular formula C10H7NOS B141266 5-(Pyridin-2-yl)thiophene-2-carbaldehyde CAS No. 132706-12-8

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Cat. No.: B141266
CAS No.: 132706-12-8
M. Wt: 189.24 g/mol
InChI Key: VAGVVFZWHTULBM-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H7NOS It consists of a thiophene ring substituted with a pyridin-2-yl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and thiophene derivatives.

    Formation of Intermediate: A common method involves the formation of an intermediate compound through a coupling reaction between pyridine and thiophene derivatives.

    Aldehyde Introduction: The intermediate is then subjected to formylation reactions to introduce the aldehyde group at the 2-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products:

    Oxidation: Formation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid.

    Reduction: Formation of 5-(Pyridin-2-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Biological Probes: Utilized in the design of biological probes for studying cellular processes.

Industry:

    Materials Science: Employed in the development of organic semiconductors and other advanced materials.

    Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for industrial applications.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It may modulate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

    5-(Pyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(Pyridin-2-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness:

    Functional Group: The presence of the aldehyde group at the 2-position of the thiophene ring makes 5-(Pyridin-2-yl)thiophene-2-carbaldehyde unique compared to its analogs.

    Reactivity: The aldehyde group imparts distinct reactivity, allowing for specific chemical transformations not possible with other functional groups.

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGVVFZWHTULBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345516
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132706-12-8
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (5-(pyridin-2-yl)thien-2-yl) methanol (0.100 g) and manganese dioxide (0.136 g) in tetrahydrofuran (3.5 mL) was refluxed overnight. The mixture was cooled to room temperature and the solids were filtered. The filtrate was concentrated and the residue was triturated (hexane:diethyl ether=1:1) to obtain the title compound (8.22 g) having the following physical data.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.136 g
Type
catalyst
Reaction Step One

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